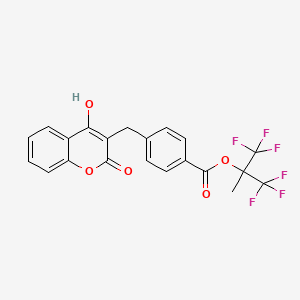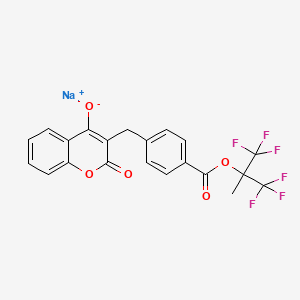
THDP-17
Vue d'ensemble
Description
THDP-17 is a novel glutaminase activity inhibitor, showing a partial uncompetitive inhibition in vitro and a significant reduction of ammonia and glutamate production in vivo.
Applications De Recherche Scientifique
Metabolic Regulation and Drug Design
Thiamin (vitamin B1) and its diphosphorylated derivative (ThDP) are crucial in metabolic networks. The differences in ThDP-dependent enzymes across various organisms and conditions make them promising targets for biotechnological and medical applications. ThDP-dependent enzymes are regulated by synthetic structural analogs of enzyme substrates and thiamin, which have shown potential in developing herbicides, antibiotics, anticancer, and neuroprotective strategies (Bunik, Tylicki, & Lukashev, 2013).
Enzyme Mechanism and Inhibitors
The study of ThDP-dependent enzymes through ThDP analogs has provided insights into the catalytic mechanism of these enzymes. Stable analogs of intermediates have been synthesized, allowing for detailed examination of enzyme structures during the reaction process. These analogs also serve as potent inhibitors, offering potential therapeutic targets and herbicidal agents (Agyei-Owusu & Leeper, 2009).
Glyoxylate Carboligase and ThDP Enzymes
Glyoxylate carboligase, a ThDP-dependent enzyme, lacks the canonical active site glutamate, presenting a unique adaptation in its catalytic mechanism. This change in enzyme structure has significant implications for understanding and manipulating the activities of ThDP-dependent enzymes in various biological contexts (Kaplun et al., 2008).
ThDP Enzymes in Metabolic Processes
Acetohydroxyacid synthases, ThDP-dependent enzymes, have been studied for their mechanisms, structural insights, and role in metabolic processes. These enzymes are targets for herbicides, emphasizing the importance of understanding their function and structure (Chipman, Duggleby, & Tittmann, 2005).
Proton Wire in Thiamine Enzymes
ThDP enzymes use a “proton wire” mechanism, allowing cofactors to reciprocally serve as general acid/base in catalysis. This discovery provides insights into the oligomeric organization and kinetic properties of ThDP-dependent enzymes (Frank et al., 2004).
THDP-17 in Hypoglycemic Activity
A study on THDP-17, a polysaccharide from Tetrastigma hemsleyanum, revealed significant hypoglycemic activity and potential as an anti-diabetic agent. This finding highlights THDP-17's therapeutic potential in diabetes management (Ru et al., 2019).
THDP-17 as a Glutaminase Inhibitor
THDP-17, a thiourea derivative, has been identified as a specific inhibitor of intestinal glutaminase, reducing ammonia production. This property makes it a promising candidate for hepatic encephalopathy therapy (Díaz-Herrero et al., 2014).
Thiamin Status and Cellular Functions
Research on human thiamin status and phosphorylated thiamin derivatives in tissues and cells provides insights into diseases linked to thiamin deficiency, highlighting the essential role of ThDP in oxidative energy metabolism (Gangolf et al., 2010).
Propriétés
Numéro CAS |
104741-27-7 |
|---|---|
Nom du produit |
THDP-17 |
Formule moléculaire |
C12H16N2S |
Poids moléculaire |
220.334 |
Nom IUPAC |
N-(3-Methyl-3-butenyl)-N′-phenylthiourea |
InChI |
InChI=1S/C12H16N2S/c1-10(2)8-9-13-12(15)14-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H2,13,14,15) |
Clé InChI |
YFFUELXSIRKFPE-UHFFFAOYSA-N |
SMILES |
S=C(NC1=CC=CC=C1)NCCC(C)=C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
THDP17; THDP 17; THDP-17 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{4-[3-(4-Acetylpiperazine-1-Carbonyl)phenyl]quinazolin-6-Yl}-2-Methoxypyridine-3-Carbonitrile](/img/structure/B611250.png)
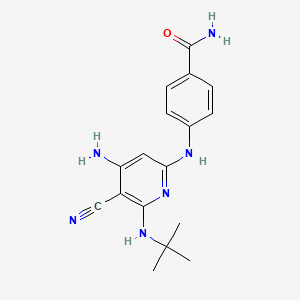
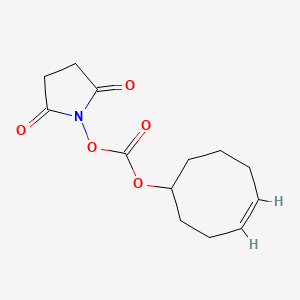
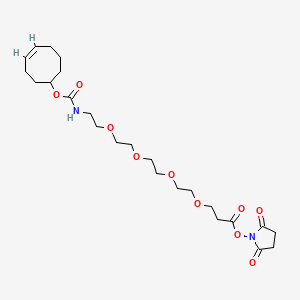
![(2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide](/img/structure/B611260.png)
![2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride](/img/structure/B611262.png)
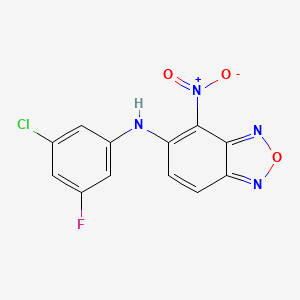
![2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol](/img/structure/B611265.png)
![4'-{2-Ethoxy-4-ethyl-5-[((S)-2-mercapto-4-methylpentanoylamino)methyl]imidazol-1-ylmethyl}-3'-fluorobiphenyl-2-carboxylic Acid](/img/structure/B611266.png)
![3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside](/img/structure/B611267.png)
